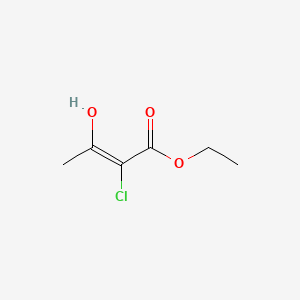

(E)-Ethyl 2-chloro-3-hydroxybut-2-enoate

Description

(E)-Ethyl 2-chloro-3-hydroxybut-2-enoate is an α,β-unsaturated ester characterized by a chloro substituent at position 2, a hydroxyl group at position 3, and an ethyl ester moiety. The (E)-configuration denotes that the higher-priority groups (Cl and OH) are on opposite sides of the double bond (C2–C3). This compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing chloro group and the hydrogen-bonding capacity of the hydroxyl group.

Properties

CAS No. |

1522-38-9 |

|---|---|

Molecular Formula |

C6H9ClO3 |

Molecular Weight |

164.585 |

IUPAC Name |

ethyl (E)-2-chloro-3-hydroxybut-2-enoate |

InChI |

InChI=1S/C6H9ClO3/c1-3-10-6(9)5(7)4(2)8/h8H,3H2,1-2H3/b5-4+ |

InChI Key |

YDWMMDXLIPZMFG-SNAWJCMRSA-N |

SMILES |

CCOC(=O)C(=C(C)O)Cl |

Synonyms |

2-Butenoic acid, 2-chloro-3-hydroxy-, ethyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ in substituent type, position, and functional groups. Key comparisons include:

(a) Ethyl 2-cyano-3-hydroxybut-2-enoate (E-isomer)

- Substituent: Cyano (-CN) at C2 instead of chloro (-Cl).

- Impact: The cyano group is stronger electron-withdrawing than chloro, increasing electrophilicity at the β-carbon. This enhances reactivity in Michael additions but reduces solubility due to lower polarity compared to -Cl .

(b) Ethyl 4-amino-2-chlorobut-2-enoate

- Substituent: Amino (-NH₂) at C4 instead of hydroxyl (-OH) at C3.

(c) Ethyl 2-amino-3-methylbut-2-enoate

- Substituents: Amino (-NH₂) at C2 and methyl (-CH₃) at C3.

- Impact: The amino group increases nucleophilicity at C2, while the methyl group adds steric hindrance, reducing susceptibility to electrophilic attacks .

Physicochemical Properties

| Compound Name | Molecular Formula | Substituents (Position) | Key Functional Groups | Solubility (Polarity) | Reactivity Notes |

|---|---|---|---|---|---|

| (E)-Ethyl 2-chloro-3-hydroxybut-2-enoate | C₆H₉ClO₃ | -Cl (C2), -OH (C3) | Ester, α,β-unsaturated | Moderate (polar) | Electrophilic β-carbon |

| (E)-Ethyl 2-cyano-3-hydroxybut-2-enoate | C₇H₉NO₃ | -CN (C2), -OH (C3) | Ester, α,β-unsaturated | Low (less polar) | High electrophilicity |

| Ethyl 4-amino-2-chlorobut-2-enoate | C₆H₁₀ClNO₂ | -Cl (C2), -NH₂ (C4) | Ester, α,β-unsaturated | High (basic NH₂) | Basic, H-bond donor |

| Ethyl 2-amino-3-methylbut-2-enoate | C₇H₁₃NO₂ | -NH₂ (C2), -CH₃ (C3) | Ester, α,β-unsaturated | Moderate | Steric hindrance at C3 |

Bioactivity and Protein Interactions

- This compound: The hydroxyl group facilitates hydrogen bonding with protein targets, while the chloro group may enhance binding to hydrophobic pockets. This dual functionality could enable unique bioactivity profiles, such as enzyme inhibition .

- Amino-Substituted Analogs: Amino groups (e.g., in Ethyl 4-amino-2-chlorobut-2-enoate) can form salt bridges or act as proton donors/acceptors, influencing target selectivity .

Spectroscopic and Crystallographic Insights

- NMR Shifts: The hydroxyl proton in this compound is expected to appear as a broad singlet (δ ~5.5–6.5 ppm), while the chloro substituent deshields adjacent carbons (C2: δ ~100–110 ppm in ¹³C NMR). Cyanated analogs show distinct nitrile signals (δ ~110–120 ppm) .

- Crystallography: Tools like SHELX and ORTEP-3 (used for small-molecule crystallography) highlight conformational differences. For example, the hydroxyl group’s hydrogen bonding in the target compound may stabilize crystal packing compared to non-polar analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.